![molecular formula C15H14OS2 B14622324 Methanone, bis[3-(mercaptomethyl)phenyl]- CAS No. 59054-31-8](/img/structure/B14622324.png)
Methanone, bis[3-(mercaptomethyl)phenyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methanone, bis[3-(mercaptomethyl)phenyl]- is an organic compound with the molecular formula C15H14OS2 It is characterized by the presence of two mercaptomethyl groups attached to a methanone core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methanone, bis[3-(mercaptomethyl)phenyl]- typically involves the reaction of 3-(mercaptomethyl)benzaldehyde with a suitable methanone precursor under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation of the thiol groups. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity of the product.
Industrial Production Methods
In an industrial setting, the production of Methanone, bis[3-(mercaptomethyl)phenyl]- may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. The purification of the final product is achieved through techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Methanone, bis[3-(mercaptomethyl)phenyl]- undergoes various chemical reactions, including:
Oxidation: The thiol groups can be oxidized to form disulfides.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The mercaptomethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like alkyl halides or amines can be used in substitution reactions.
Major Products
Oxidation: Formation of disulfides.
Reduction: Formation of alcohols.
Substitution: Formation of substituted methanone derivatives.
Aplicaciones Científicas De Investigación
Methanone, bis[3-(mercaptomethyl)phenyl]- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its thiol groups.
Medicine: Explored for its potential therapeutic properties, including antioxidant and anti-inflammatory effects.
Industry: Utilized in the production of polymers and other advanced materials.
Mecanismo De Acción
The mechanism of action of Methanone, bis[3-(mercaptomethyl)phenyl]- involves its interaction with various molecular targets. The thiol groups can form covalent bonds with proteins and enzymes, potentially altering their function. The compound may also participate in redox reactions, influencing cellular oxidative stress pathways.
Comparación Con Compuestos Similares
Similar Compounds
- Methanone, bis[4-(mercaptomethyl)phenyl]-
- Methanone, bis[2-(mercaptomethyl)phenyl]-
Uniqueness
Methanone, bis[3-(mercaptomethyl)phenyl]- is unique due to the specific positioning of the mercaptomethyl groups on the benzene ring, which can influence its reactivity and interaction with other molecules
Propiedades
Número CAS |
59054-31-8 |
|---|---|
Fórmula molecular |
C15H14OS2 |
Peso molecular |
274.4 g/mol |
Nombre IUPAC |
bis[3-(sulfanylmethyl)phenyl]methanone |
InChI |
InChI=1S/C15H14OS2/c16-15(13-5-1-3-11(7-13)9-17)14-6-2-4-12(8-14)10-18/h1-8,17-18H,9-10H2 |
Clave InChI |
LNIVOQRQMZDZIH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)C(=O)C2=CC=CC(=C2)CS)CS |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Methyl-3,5-diphenyl-4-[(prop-2-yn-1-yl)oxy]-1H-pyrazole](/img/structure/B14622254.png)
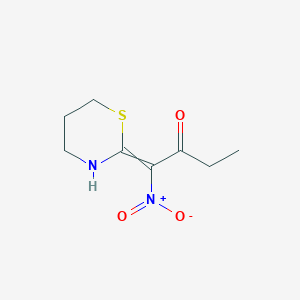
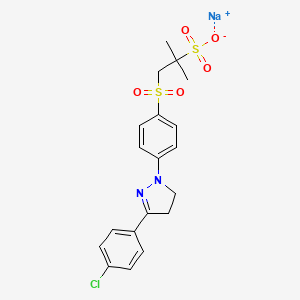
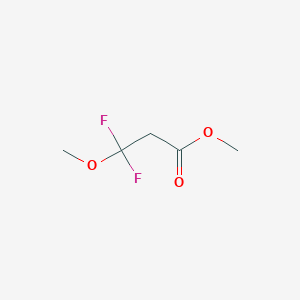
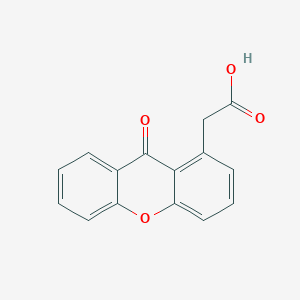
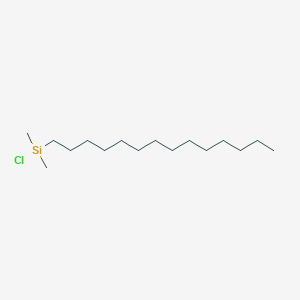
![9H-Pyrrolo[1,2-a]indole-2-carboxylic acid, 3-methyl-9-oxo-, ethyl ester](/img/structure/B14622274.png)
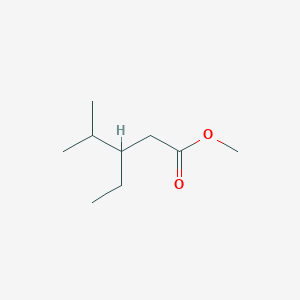
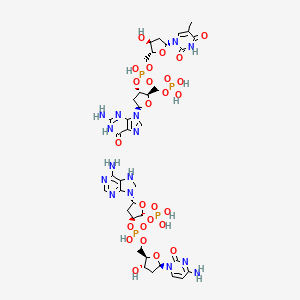
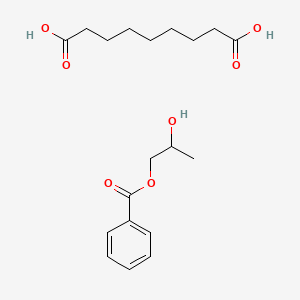
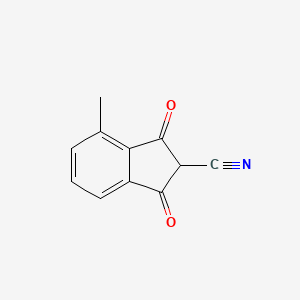
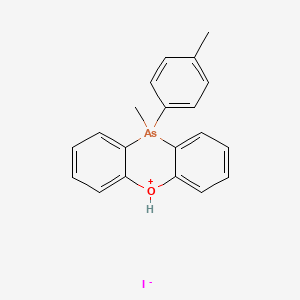
![N-[(4-Aminophenyl)methyl]-L-tyrosine](/img/structure/B14622321.png)

